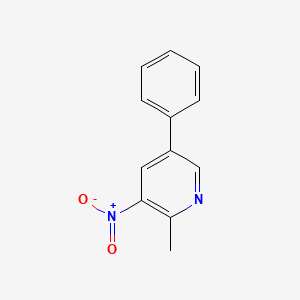
Demethoxykanugin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Demethoxykanugin can be synthesized through degradation and synthesis methods . The roots of Pongamia glabra are examined to isolate secondary metabolites, including this compound . The crude methanolic extract of the root bark is subjected to various chromatographic techniques to separate and purify the compound
Analyse Des Réactions Chimiques
Demethoxykanugin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield different flavonoid derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: Demethoxykanugin exhibits antioxidant, thrombolytic, antimicrobial, and cytotoxic activities. It has been evaluated for its bioactivities using established methods.
Mécanisme D'action
The mechanism of action of demethoxykanugin involves its interaction with various molecular targets and pathways. As a flavonoid, it exerts its effects through antioxidant activity by scavenging free radicals and reducing oxidative stress . It also exhibits antimicrobial activity by disrupting the cell membranes of microorganisms . The exact molecular targets and pathways involved in these activities are still under investigation.
Comparaison Avec Des Composés Similaires
Demethoxykanugin is similar to other flavonoid derivatives such as:
Kanugin: Another flavonoid isolated from Pongamia glabra, known for its antioxidant activity.
Pongachromene: A flavonoid derivative with significant antioxidant activity.
Karanjin: A flavonoid with moderate antioxidant activity.
Dimethoxypongapine: Another flavonoid derivative with moderate antioxidant activity.
What sets this compound apart is its unique combination of biological activities, including antioxidant, thrombolytic, antimicrobial, and cytotoxic properties .
Propriétés
Numéro CAS |
1668-33-3 |
|---|---|
Formule moléculaire |
C18H14O6 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C18H14O6/c1-20-11-4-5-12-14(8-11)24-17(18(21-2)16(12)19)10-3-6-13-15(7-10)23-9-22-13/h3-8H,9H2,1-2H3 |
Clé InChI |
UBKPBGYXBIXFFC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC |
melting_point |
147 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


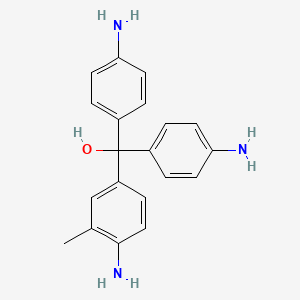
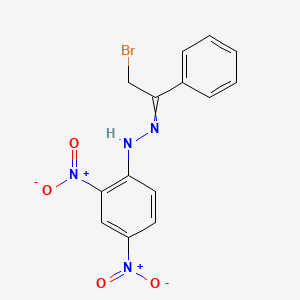

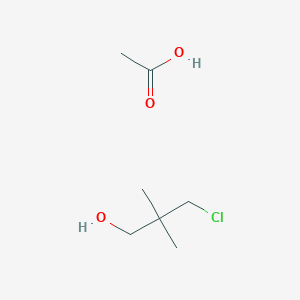
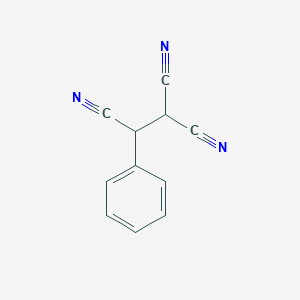
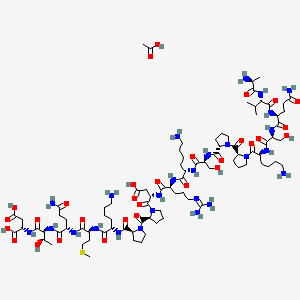
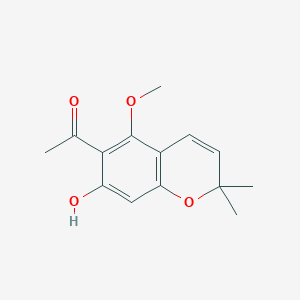

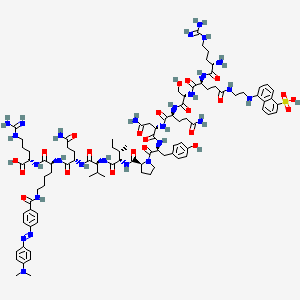
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
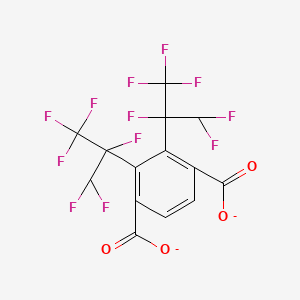
![2H,10H-Fluoreno[1,2-D][1,3]dioxole](/img/structure/B14749634.png)
![4-bromo-3-[[3-fluoro-4-[[(3-nitro-4-pyridinyl)amino]methyl]phenyl]-oxomethyl]-N,N-dimethyl-1-indolecarboxamide](/img/structure/B14749651.png)
